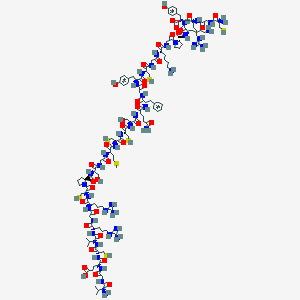
Perfluoroheptanoic acid
Übersicht
Beschreibung
Perfluoroheptanoic acid, also known as PFHpA or tridecafluoro-1-heptanoic acid, is a seven-carbon compound in the perfluoroalkyl family of chemicals . It is a fluoroalkanoic acid that is perfluorinated heptanoic acid . It has a role as a xenobiotic and an environmental contaminant . It is functionally related to a perfluoroheptane and a heptanoic acid . Perfluoroheptanoate is used in stain- and grease-proof coatings on furniture, carpet, and food packaging .
Synthesis Analysis
Perfluoroheptanoic acid can be used as a reactant for the fluoroalkylation of C-H bonds of aromatic compounds using Ni/SiO2 nanocatalyst . It can also be used to synthesize biphenylyl benzoates via Mitsunobu reaction, and to synthesize N-perfluoracyl β-thioamides from β-thio amines in the presence of methyl chloroformate .
Molecular Structure Analysis
The molecular formula of Perfluoroheptanoic acid is C6F13COOH . The structure of Perfluoroheptanoic acid can be represented as CF3(CF2)5CO2H .
Chemical Reactions Analysis
Perfluoroheptanoic acid is a fluoroalkanoic acid that is perfluorinated heptanoic acid . The rate constant for the vapor-phase reaction of perfluoroheptanoic acid with photochemically-produced hydroxyl radicals has been estimated as 5.2X10-13 cu cm/molecule-sec at 25 °C . It can undergo degradation in water by electron beam irradiation .
Physical And Chemical Properties Analysis
Perfluoroheptanoic acid is a white solid under ambient conditions, but it has a relatively low melting point . In comparison, the C6 homologue, PFHxA, and other short-chain perfluorocarboxylic acids are volatile liquids .
Wissenschaftliche Forschungsanwendungen
Degradation of Pollutants in Water
Perfluoroheptanoic acid has been used in studies related to the degradation of pollutants in water. Specifically, it has been exposed to different electron beam (eBeam) doses for degradation . The results show that highly alkaline conditions favored the removal of perfluoroheptanoic acid at 100.0 μg/L with complete elimination at eBeam doses of 50 kGy and 75 kGy .
Electrochemical Oxidation
Perfluoroheptanoic acid has been studied in the context of electrochemical oxidation. In one study, Graphite intercalated compound (GIC) flakes were used to adsorb and degrade Perfluoroheptanoic acid through electrochemical oxidation .
Fluoroalkylation of C-H Bonds
Perfluoroheptanoic acid can be used as a reactant for the fluoroalkylation of C-H bonds of aromatic compounds using a Ni/SiO2 nanocatalyst .
Synthesis of Biphenylyl Benzoates
Perfluoroheptanoic acid can be used to synthesize biphenylyl benzoates via the Mitsunobu reaction .
Synthesis of N-Perfluoracyl β-Thioamides
Perfluoroheptanoic acid can be used to synthesize N-perfluoracyl β-thioamides from β-thio amines in the presence of methyl chloroformate .
Environmental Impact Studies
Perfluoroheptanoic acid is also used in environmental impact studies. It is one of the most common per- and polyfluoroalkyl substances (PFAS) detected in the environment . Its presence in various products and industrial processes has led to its detection in the environment, including water sources, soil, and even in the bodies of animals and humans .
Wirkmechanismus
Target of Action
Perfluoroheptanoic acid (PFHpA) is a member of the perfluoroalkyl substances (PFAS) family . PFAS are synthetic chemicals that are used throughout society and are increasingly detected as environmental pollutants .
Mode of Action
It is known that pfhpa can be used as a reactant for the fluoroalkylation of c-h bonds of aromatic compounds using ni/sio2 nanocatalyst . It can also be used to synthesize biphenylyl benzoates via Mitsunobu reaction and to synthesize N-perfluoracyl β-thioamides from β-thio amines in the presence of methyl chloroformate .
Biochemical Pathways
It has been found that multiple pseudomonas species could degrade perfluorochemicals particularly perfluoroalkyl acids under aerobic condition . Acidimicrobium sp. degraded perfluoroalkyl acids anaerobically in the presence of electron donors . A mixed Pseudomonas culture was more effective than pure cultures .
Pharmacokinetics
It is known that pfhpa is highly persistent and widely spread in the environment . The biological half-lives of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), major contaminants in the environment, were calculated to be 3.5 and 8.5 years in humans, respectively .
Result of Action
It is known that pfhpa and its salts are identified as substances of very high concern due to their toxic effects on reproduction . They are also known to cause liver toxicity, immunotoxicity, neurotoxicity, reproductive toxicity, developmental toxicity, endocrine toxicity, and potential carcinogenicity .
Action Environment
PFHpA is highly persistent and easily transported in the environment, covering long distances away from the source of their release . It has been frequently observed to contaminate groundwater, surface water, and soil . Cleaning up polluted sites is technically difficult and costly . If releases continue, they will continue to accumulate in the environment, drinking water, and food .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBAMYVPMDSJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13COOH, C7HF13O2 | |
| Record name | PFHpA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20109-59-5 (hydrochloride salt), 6130-43-4 (ammonium salt) | |
| Record name | Perfluoro-n-heptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1037303 | |
| Record name | Perfluoroheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
175 °C | |
| Record name | Perfluoroheptanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 113.00 °C (> 235.40 °F) - closed cup | |
| Record name | Perfluoroheptanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.792 g/cu cm at 20 °C/4 °C | |
| Record name | Perfluoroheptanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.133 mm Hg at 25 °C, 1.18 ± 0.01 [log Psd at 298.15 K (Pa)] | |
| Record name | Perfluoroheptanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PFHpA | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Product Name |
Perfluoroheptanoic acid | |
Color/Form |
Beige crystalline solid, Low melting solid | |
CAS RN |
375-85-9 | |
| Record name | Perfluoroheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-n-heptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEPTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V9K363Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluoroheptanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
30 °C | |
| Record name | Perfluoroheptanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)












